molecular formula C3H10NO4P B014630 3-(N-Hydroxyamino)propyl Phosphonate CAS No. 66508-11-0

3-(N-Hydroxyamino)propyl Phosphonate

Cat. No. B014630
M. Wt: 155.09 g/mol
InChI Key: CRZNAZZXMBDMBS-UHFFFAOYSA-N
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Patent
US04206156

Procedure details

A mixture of diethyl 3-(N-hydroxyamino)propylphosphonate (12.9 g.), acetic acid (65 ml.) and 1 N hydrochloric acid (130 ml.) was heated to reflux with stirring for 8 hours and then was concentrated under reduced pressure to remove off acetic acid. The concentrate was decolorized by treating with an activated charcoal and evaporated to dryness under reduced pressure to give an oily residue (9.5 g.), which was dissolved in water (30 ml.) and adjusted to pH 4 with sodium bicarbonate (ca. 4.2 g.) to give crystals of 3-(N-hydroxyamino)propylphosphonic acid (4.80 g.), m.p. 160°-163.5° C. (decomp.). An additional crystals of the same object compound (0.91 g.) was recovered from the mother liquor after standing overnight at ambient temperature (m.p. 159°-163° C. (decomp.)). The I.R. and N.M.R. spectra of these crystals were superimposable with those of the authentic specimen (m.p. 160°-166° C. (decomp.)).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][CH2:3][CH2:4][CH2:5][P:6](=[O:13])([O:10]CC)[O:7]CC.C(O)(=O)C.Cl.C(=O)(O)[O-].[Na+]>O>[OH:1][NH:2][CH2:3][CH2:4][CH2:5][P:6](=[O:7])([OH:13])[OH:10] |f:3.4|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
ONCCCP(OCC)(OCC)=O
Name
Quantity
65 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
130 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove off acetic acid
ADDITION
Type
ADDITION
Details
by treating with an activated charcoal
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily residue (9.5 g.), which

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ONCCCP(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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